2,5-Dibromo-3-dodecylthiophene

Übersicht

Beschreibung

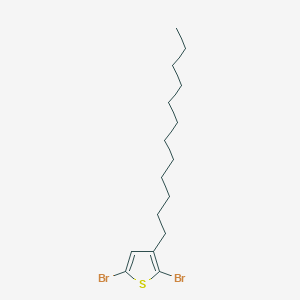

2,5-Dibromo-3-dodecylthiophene is an organic compound with the molecular formula C16H26Br2S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is characterized by the presence of two bromine atoms at the 2 and 5 positions and a dodecyl (twelve-carbon) chain at the 3 position. It is commonly used as a precursor in the synthesis of conducting polymers and other organic electronic materials .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2,5-Dibromo-3-dodecylthiophene can be synthesized through the bromination of 3-dodecylthiophene. The reaction typically involves the use of bromine (Br2) or N-bromosuccinimide (NBS) as the brominating agents. The reaction is carried out in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination at the 2 and 5 positions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

2,5-Dibromo-3-dodecylthiophene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups through reactions such as Suzuki coupling, Stille coupling, and Negishi coupling.

Polymerization: It can undergo polymerization reactions to form conducting polymers, such as poly(3-dodecylthiophene), which are used in organic electronics.

Common Reagents and Conditions

Suzuki Coupling: Palladium catalysts, boronic acids, and bases such as potassium carbonate in solvents like tetrahydrofuran or toluene.

Stille Coupling: Palladium catalysts, organotin reagents, and bases in solvents like toluene or dimethylformamide.

Negishi Coupling: Palladium catalysts, organozinc reagents, and bases in solvents like tetrahydrofuran.

Major Products

Substituted Thiophenes: Various substituted thiophenes with different functional groups.

Conducting Polymers: Polymers such as poly(3-dodecylthiophene) used in organic electronic devices.

Wissenschaftliche Forschungsanwendungen

2,5-Dibromo-3-dodecylthiophene has several scientific research applications, including:

Organic Electronics: Used as a precursor in the synthesis of conducting polymers for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

Material Science: Employed in the development of new materials with unique electronic and optical properties.

Wirkmechanismus

The mechanism of action of 2,5-Dibromo-3-dodecylthiophene primarily involves its role as a building block in the synthesis of conducting polymers. The bromine atoms facilitate coupling reactions, allowing the formation of extended π-conjugated systems. These systems exhibit unique electronic properties, making them suitable for use in organic electronic devices. The dodecyl chain enhances solubility and processability, enabling the fabrication of thin films and other device structures .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2,5-Dibromo-3-hexylthiophene: Similar structure with a hexyl (six-carbon) chain instead of a dodecyl chain.

2,5-Dibromo-3-methylthiophene: Similar structure with a methyl (one-carbon) group instead of a dodecyl chain.

2,5-Dibromo-3-phenylthiophene: Similar structure with a phenyl (benzene ring) group instead of a dodecyl chain.

Uniqueness

2,5-Dibromo-3-dodecylthiophene is unique due to its long dodecyl chain, which imparts enhanced solubility and processability compared to its shorter-chain analogs. This makes it particularly valuable in the fabrication of organic electronic devices where solution processing is required .

Biologische Aktivität

2,5-Dibromo-3-dodecylthiophene (C₁₆H₂₆Br₂S) is a thiophene derivative that has garnered attention in various fields, particularly in organic electronics and materials science. This compound is notable for its structural features, which include two bromine atoms and a long dodecyl chain. These characteristics not only enhance its electronic properties but also influence its biological activities. Recent studies have highlighted its potential as an antioxidant, antibacterial, and anticancer agent, making it a subject of interest in pharmaceutical research.

Chemical Structure and Properties

The molecular structure of this compound is defined by the following features:

- Molecular Formula : C₁₆H₂₆Br₂S

- Functional Groups : Bromine atoms at the 2 and 5 positions of the thiophene ring and a dodecyl group at the 3 position.

The presence of bromine enhances the compound's reactivity, facilitating various chemical transformations essential for synthesizing conjugated polymers.

Antioxidant Activity

Research indicates that thiophene derivatives, including this compound, exhibit significant antioxidant properties. These compounds can scavenge free radicals, reducing oxidative stress in biological systems. The mechanism involves the donation of electrons from the thiophene ring to neutralize reactive oxygen species (ROS), which can lead to cellular damage if left unchecked.

Antibacterial Properties

Studies have shown that derivatives of this compound possess antibacterial activity against various pathogens. The antibacterial mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic processes. For instance, compounds structurally related to this thiophene have demonstrated effectiveness against Gram-positive and Gram-negative bacteria.

Hemolytic Activity

The hemolytic activity of this compound has been investigated in several studies. Hemolysis refers to the destruction of red blood cells (RBCs), which can provide insights into the cytotoxic potential of compounds. In comparative studies, it was found that modifications in the substituents on the thiophene ring significantly influenced hemolytic activity. For example:

| Compound | % Lysis of RBCs |

|---|---|

| 2b | 4.54% |

| 2c | 19.50% |

| 2e | 10.22% |

| 2g | 19.54% |

The data suggests that electron-withdrawing groups enhance hemolytic activity, indicating a structure-activity relationship that could guide future drug design efforts.

Anti-Thrombolytic Activity

In addition to its hemolytic properties, this compound has been evaluated for anti-thrombolytic effects. Thrombolytic agents are crucial in treating conditions like thrombosis. In studies comparing various derivatives:

| Compound | % Lysis against Streptokinase |

|---|---|

| 2e | 34.27% |

| 2d | 26.75% |

| 2i | 24.59% |

These results indicate that certain structural modifications can enhance thrombolytic activity, suggesting potential therapeutic applications in cardiovascular diseases.

Anticancer Potential

The anticancer properties of compounds derived from this compound have been explored through in vitro studies. For instance, derivatives have been tested against various cancer cell lines:

| Compound | IC50 Value (µM) |

|---|---|

| 3-hexyl-2,5-bis(4-(methylthio)phenyl)thiophene | 16 |

| 2,5-bis(4-methylphenyl)-3-hexylthiophene | 26.2 |

These findings suggest that structural variations can significantly influence anticancer efficacy, highlighting the importance of further exploration in this area.

Case Studies

- Antioxidant Activity Study : A study conducted by Mologni et al. demonstrated that thiophene derivatives could effectively reduce oxidative stress markers in cellular models.

- Antimicrobial Evaluation : Research published in MDPI reported on the synthesis of various thiophene derivatives with promising antibacterial activity against E. coli and S. aureus.

- Thrombolytic Activity Analysis : A comparative study highlighted the enhanced thrombolytic effects of specific derivatives over traditional agents like streptokinase.

Eigenschaften

IUPAC Name |

2,5-dibromo-3-dodecylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26Br2S/c1-2-3-4-5-6-7-8-9-10-11-12-14-13-15(17)19-16(14)18/h13H,2-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIZGNWAMVWNAJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC1=C(SC(=C1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26Br2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

160096-78-6 | |

| Record name | Thiophene, 2,5-dibromo-3-dodecyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=160096-78-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID10408038 | |

| Record name | 2,5-Dibromo-3-dodecylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10408038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148256-63-7 | |

| Record name | 2,5-Dibromo-3-dodecylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10408038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is 2,5-dibromo-3-dodecylthiophene used in the synthesis of poly(3-alkylthienylenevinylenes)?

A: this compound serves as a crucial monomer in the synthesis of poly(3-alkylthienylenevinylenes) through Stille polymerization. Its structure, featuring bromine atoms at the 2 and 5 positions, allows for polymerization reactions with organotin reagents like (E)-1,2-(bistributylstannyl)ethylene. This reaction leads to the formation of the polymer backbone while maintaining the desired alkyl side chain (dodecyl) for influencing the polymer's properties [].

Q2: What is the impact of regioregularity on the properties of poly(3-alkylthienylenevinylenes) synthesized using this compound?

A: The research indicates that achieving high regioregularity in poly(3-alkylthienylenevinylenes) is crucial for obtaining desirable properties []. When this compound undergoes Stille polymerization, it can potentially result in both regioregular and regiorandom polymer chains. The study found that Stille polymerization using this monomer led to a polymer that was at least 90% regioregular []. This high regioregularity likely contributes to improved properties such as enhanced conductivity and desirable packing morphology in the resulting polymer compared to its regiorandom counterparts.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.